molecular formula C21H27N3OS B2642344 3-(tert-butyl)-1-(furan-2-ylmethyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)thiourea CAS No. 851971-55-6

3-(tert-butyl)-1-(furan-2-ylmethyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)thiourea

Cat. No.: B2642344
CAS No.: 851971-55-6
M. Wt: 369.53
InChI Key: SCOROCZXAXBOTP-UHFFFAOYSA-N
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Description

3-(tert-butyl)-1-(furan-2-ylmethyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)thiourea is a complex organic compound that features a thiourea functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-butyl)-1-(furan-2-ylmethyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)thiourea typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as tert-butyl derivatives, furan-2-ylmethyl halides, and 2-methyl-1H-indole derivatives. These intermediates are then reacted with thiourea under specific conditions to form the final product. Common reaction conditions include the use of solvents like dichloromethane or ethanol, and catalysts such as acids or bases to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(tert-butyl)-1-(furan-2-ylmethyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)thiourea can undergo various chemical reactions including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The furan and indole rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities such as antimicrobial or anticancer properties. Researchers may study these derivatives to develop new therapeutic agents.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for drug development. Its structure may be optimized to enhance its pharmacological properties.

Industry

In the industrial sector, this compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(tert-butyl)-1-(furan-2-ylmethyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)thiourea would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Thiourea derivatives: Compounds with similar thiourea functional groups.

    Indole derivatives: Compounds containing the indole ring structure.

    Furan derivatives: Compounds with the furan ring.

Uniqueness

What sets 3-(tert-butyl)-1-(furan-2-ylmethyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)thiourea apart is its combination of functional groups and ring structures, which may confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

3-tert-butyl-1-(furan-2-ylmethyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3OS/c1-15-17(18-9-5-6-10-19(18)22-15)11-12-24(14-16-8-7-13-25-16)20(26)23-21(2,3)4/h5-10,13,22H,11-12,14H2,1-4H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCOROCZXAXBOTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CCN(CC3=CC=CO3)C(=S)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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